(Perfluoro-N-hexyl)ethane

Description

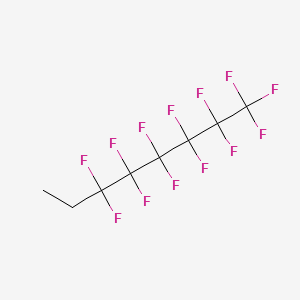

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWRXWNQFQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)2H, C8H5F13 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379857 | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-17-5 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080793175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (Perfluoro-N-hexyl)ethane

An In-Depth Technical Guide to (Perfluoro-N-hexyl)ethane: Properties, Synthesis, and Advanced Applications

Abstract

This compound, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane that occupies a unique niche at the intersection of materials science, biomedical research, and energy applications. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. As a member of the broader class of Per- and Polyfluoroalkyl Substances (PFAS), its environmental and safety profile is also critically examined. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized fluorochemical, with a focus on its utility in advanced NMR/MRI signal enhancement and the development of proton transport materials.

Introduction

Fluorinated organic compounds are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. This compound (CAS 80793-17-5) is a significant example of a hydrofluoroalkane, a molecule that combines a perfluorinated carbon chain with a hydrocarbon segment. This hybrid structure—an ethyl group (CH₃CH₂–) attached to a perfluorohexyl chain (–(CF₂)₅CF₃)—imparts a unique balance of properties, distinguishing it from fully fluorinated perfluoroalkanes.

While sharing the stability conferred by the strong carbon-fluorine bonds, the hydrocarbon tail provides a site for chemical functionalization and influences its solubility and interfacial behavior. These characteristics have positioned this compound as a valuable intermediate and functional material in several high-technology fields. Its applications range from enhancing magnetic resonance imaging signals to serving as a foundational component in materials for next-generation fuel cells.[1] However, as a PFAS, its environmental persistence necessitates a thorough evaluation of its lifecycle and potential impacts.[2][3] This guide aims to provide the scientific community with an authoritative resource on the core technical aspects of this compound.

Physicochemical Properties and Molecular Structure

A precise understanding of the molecular identity and physical properties of this compound is fundamental to its application.

Identification and Nomenclature

The compound is identified by several names and chemical codes, summarized in the table below.

| Identifier | Value |

| CAS Number | 80793-17-5[1][4][5] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane[1][4][] |

| Synonyms | (Perfluorohex-1-yl)ethane, O62 compound[1][5][7] |

| Molecular Formula | C₈H₅F₁₃[1][4][5] |

| Molecular Weight | 348.1 g/mol [1][4] |

| Canonical SMILES | CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[1][5] |

| InChI Key | SKRWRXWNQFQGRU-UHFFFAOYSA-N[1][5][] |

Molecular Structure Analysis

The structure of this compound consists of two distinct moieties: a non-polar, hydrophobic, and lipophobic perfluorohexyl tail, and a non-polar but lipophilic ethyl head. This segmentation is the source of its unique interfacial properties and makes it a subject of interest for applications requiring specific surface activities, such as in surfactants or specialized coatings.[1][8] The highly electronegative fluorine atoms create a strong helical electron shield around the carbon backbone of the tail, rendering it exceptionally stable.

Caption: Molecular structure of this compound.

Physical and Thermodynamic Properties

The physical properties are a direct consequence of its molecular structure, combining the volatility of a medium-chain alkane with the high density and low refractive index characteristic of fluorocarbons. Thermodynamic properties are crucial for modeling its behavior in various processes, particularly in thermal management or phase-change applications.[9][10]

| Property | Value | Source |

| Boiling Point | 121.2 °C (at 760 mmHg) | [5] |

| Density | 1.502 g/cm³ | [5] |

| Flash Point | 34.4 °C | [5] |

| Appearance | Colorless Liquid | N/A |

| Purity | ≥97% (typical commercial grade) | [4] |

Synthesis and Manufacturing Processes

The synthesis of partially fluorinated alkanes like this compound requires specialized methods to control the degree and position of fluorination.

Core Synthesis Strategies

The manufacturing of perfluorinated compounds has historically relied on two primary methods: electrochemical fluorination (ECF) and direct fluorination using elemental fluorine. For compounds like this compound, a more controlled approach is necessary.

A foundational industrial method for producing perfluorinated moieties is the Fowler Process . This involves passing the vapor of a hydrocarbon precursor over a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), which acts as a controlled fluorinating agent. This process moderates the extreme reactivity of elemental fluorine and was originally developed during the Manhattan Project.[1] The perfluorinated intermediate (e.g., perfluorohexyl iodide) can then be coupled with an appropriate hydrocarbon group.

Generalized Laboratory Synthesis Workflow

While specific proprietary synthesis routes are not publicly detailed, a logical and generalized protocol can be constructed based on established organofluorine chemistry principles. This protocol is self-validating by including checkpoints for reaction completion and product purity.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol:

-

Step 1: Radical-Mediated Coupling

-

Rationale: To form the C-C bond between the fluorinated and hydrocarbon segments. A common method involves the reaction of a perfluoroalkyl iodide with an alkene. A patent for a related compound, perfluorohexyl n-octane, uses a photocatalyzed condensation of perfluorohexyl iodoalkane and 1-octene.[11] A similar principle can be applied here.

-

Procedure:

-

Charge a reaction vessel with perfluorohexyl iodide (C₆F₁₃I) and a slight excess of ethylene gas in a suitable solvent (e.g., acetonitrile).

-

Add a radical initiator (e.g., AIBN or a photocatalyst).

-

Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) to initiate the reaction. The temperature will depend on the initiator used.

-

Monitor the reaction progress via GC-MS or ¹⁹F NMR to track the consumption of the perfluorohexyl iodide starting material.

-

-

-

Step 2: Reduction and Work-up

-

Rationale: The initial coupling product will be an iodo-adduct (C₆F₁₃CH₂CH₂I). The terminal iodine must be replaced with hydrogen.

-

Procedure:

-

Once the initial reaction is complete, cool the mixture.

-

Introduce a reducing agent, such as tributyltin hydride (Bu₃SnH) or catalytic hydrogenation, to replace the iodine with a hydrogen atom.

-

After the reduction is complete, quench the reaction carefully (e.g., with an aqueous solution of Na₂S₂O₃ to remove any remaining iodine).

-

Perform a liquid-liquid extraction. The fluorinated product will reside in the organic phase. Wash the organic phase with brine and dry it over an anhydrous salt (e.g., MgSO₄).

-

-

-

Step 3: Purification

-

Rationale: To isolate the desired product from unreacted starting materials, by-products, and solvent.

-

Procedure:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation, collecting the fraction at the expected boiling point (~121 °C).[5] Alternatively, for higher purity, preparative gas chromatography or column chromatography on a fluorinated stationary phase can be used.[1]

-

-

-

Step 4: Characterization and Quality Control

-

Rationale: To confirm the identity and purity of the final product.

-

Procedure:

-

Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra to confirm the molecular structure.

-

Use GC-MS or LC-MS to confirm the molecular weight and assess purity.

-

Measure physical properties like density and refractive index to compare against known values.

-

-

Key Scientific and Industrial Applications

The unique properties of this compound make it a highly valuable compound in specialized research and industrial domains.

Advanced NMR/MRI Signal Enhancement

One of the most innovative applications is in the field of ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy.[1]

-

Mechanism: The technique of Parahydrogen-Induced Polarization (PHIP) is used to dramatically enhance the NMR signal of the fluorine nuclei. This involves the catalytic addition of parahydrogen (a spin isomer of H₂) to an unsaturated precursor, such as (Perfluoro-N-hexyl)ethene. The spin order from the parahydrogen is transferred to the fluorine nuclei during the subsequent hydrogenation to this compound.

-

Significance: This hyperpolarization leads to a signal enhancement of several orders of magnitude. Notably, the terminal -CF₃ group shows the highest polarization, making it an incredibly bright beacon in ¹⁹F MRI.[1] This allows for high-sensitivity imaging and tracking of molecules tagged with this group in biological systems, opening new avenues for diagnostics and drug delivery research.[1]

Caption: Conceptual workflow of Parahydrogen-Induced Polarization (PHIP).

Proton Transport Materials for Fuel Cells

In the field of energy science, this compound serves as a precursor in the synthesis of advanced materials for Proton Exchange Membrane (PEM) Fuel Cells.[1]

-

Role: It is used to create novel perfluorinated monomers that are subsequently functionalized with acidic groups (e.g., sulfonic or phosphonic acids). These acidic groups are essential for facilitating proton transport across the membrane.[1]

-

Methodology: The compound's volatility is an asset, making it suitable for vacuum polymerization techniques used to create thin, uniform polymer films for PEMs.[1] The resulting fluorinated polymers offer the high chemical and thermal stability required for the harsh operating conditions inside a fuel cell.

Other Applications

-

Life Sciences: Its ability to interact with biological membranes allows it to be used in studies of cellular mechanisms. Research has indicated it can influence gene expression and signaling pathways.[1]

-

Agriculture: It has potential use as a surfactant or additive in advanced pesticide formulations, leveraging its ability to lower surface tension for better spreading and coverage.[1]

-

Pharmaceuticals: It can serve as a specialized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels in environmental or biological samples, requires sophisticated analytical techniques.

Chromatographic and Spectrometric Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of most PFAS, including this compound.[12][13][14] It offers high sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively lower boiling point compared to long-chain PFAS, GC-MS can also be a viable method for its analysis, especially in less complex matrices.[12]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from an aqueous matrix (e.g., water sample) prior to LC-MS/MS analysis.

-

Cartridge Conditioning: A weak anion-exchange (WAX) SPE cartridge is conditioned sequentially with methanol and then ultrapure water. This activates the sorbent.[15]

-

Sample Loading: The water sample (e.g., 250 mL), adjusted to an appropriate pH, is passed through the conditioned cartridge at a steady flow rate. The target analyte adsorbs to the sorbent.

-

Washing: The cartridge is washed with a mild buffer to remove interfering matrix components.

-

Elution: The analyte is eluted from the cartridge using a small volume of a suitable organic solvent, typically methanol, sometimes containing a modifying agent like ammonium hydroxide.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL), effectively increasing the analyte concentration by a factor of 250.

-

Analysis: The concentrated extract is then ready for injection into the LC-MS/MS system.

Safety, Handling, and Environmental Considerations

As a member of the PFAS family, a thorough assessment of its safety and environmental impact is critical.

Laboratory Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory procedures for handling fluorinated chemicals should be followed.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[17][18]

-

First Aid:

Environmental Profile and Health Considerations

This compound belongs to the class of chemicals known as PFAS, which are often called "forever chemicals".[2][3]

-

Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes (biotic or abiotic).[2][19] This leads to their extreme persistence in the environment.

-

Bioaccumulation and Toxicity: Many PFAS compounds are known to bioaccumulate in organisms and biomagnify up the food chain.[20] The broader class of PFAS has been associated with a range of adverse health effects in humans, including developmental issues, increased cancer risk, and immune system suppression.[2][3]

-

Knowledge Gaps: There is a scarcity of research on the specific toxicological and environmental fate of this compound itself.[1] Therefore, its use should be approached with caution, and releases to the environment should be minimized until more data becomes available.

Conclusion and Future Outlook

This compound is a specialized fluorochemical with a unique molecular architecture that enables significant advancements in niche but critical areas of science and technology. Its role in hyperpolarized ¹⁹F MRI presents a promising frontier for non-invasive medical diagnostics, while its utility as a building block for fuel cell membranes supports the development of clean energy technologies.

However, the compound's identity as a PFAS raises important questions about its long-term environmental impact. Future research must focus on two parallel tracks: harnessing its unique properties for technological innovation while simultaneously conducting rigorous studies on its environmental fate, transport, and toxicological profile. A complete lifecycle assessment is needed to ensure that its benefits can be realized without imposing a lasting environmental burden. The development of sustainable, fluorine-free alternatives or effective remediation technologies will be crucial for the long-term viability of applications currently reliant on such compounds.

References

-

ResearchGate. (2025, December 7). (PDF) Relevance of PFAS (per- and polyfluoroalkyl substances) contamination to the environment and sustainable development. [Link]

-

European Commission. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. [Link]

-

Alachem Co., Ltd. 355-49-7 | Perfluorohexadecane. [Link]

-

Regulations.gov. Per- and Polyfluoroalkyl Substances (PFAS) Fact Sheets. [Link]

-

ResearchGate. (PDF) Perfluoroalkyl and polyfluoroalkyl substances: current and future perspectives. [Link]

-

Enviro Wiki. (2025, August 6). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]

-

ResearchGate. Prediction of Main Thermodynamic Properties of Perfluoroalkanes and Their Mixtures with CO2 | Request PDF. [Link]

-

ULisboa Research Portal. Thermodynamic characterization of pure perfluoroalkanes, including interfacial and second order derivative properties, using the crossover soft-SAFT EoS. [Link]

-

ASME Open J. Engineering. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]

-

ASME Digital Collection. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]

-

OSTI.gov. Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances. [Link]

-

NIH PubChem. (Perfluorohexyl)ethylene | C8H3F13 | CID 91384. [Link]

- Google Patents.

-

Airgas. Halocarbon R-116 (Hexafluoroethane) - SAFETY DATA SHEET. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. [Link]

-

MDPI. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. [Link]

-

MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]

-

Chromatography Online. (2023, September 1). Analytical Techniques in Exploring the Persistent Global PFAS Problem. [Link]

- Google Patents. CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

MDPI. (2023, January 4). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. [Link]

-

NIH National Center for Biotechnology Information. (2020, May 12). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. [Link]

-

PubMed. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. [Link]

-

PubMed. (2024, February 27). A comparative review of the toxicity mechanisms of perfluorohexanoic acid (PFHxA) and perfluorohexanesulphonic acid (PFHxS) in fish. [Link]

-

ResearchGate. (2025, August 5). (PDF) Perfluorohexanoic acid toxicity, part II: Application of human health toxicity value for risk characterization. [Link]

-

PubMed Central. (2025, May 26). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. [Link]

Sources

- 1. Buy this compound | 80793-17-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]

- 8. CAS 355-49-7: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,… [cymitquimica.com]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 11. CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

(Perfluoro-N-hexyl)ethane molecular formula C8H5F13

An In-depth Technical Guide to (Perfluoro-n-hexyl)ethane (C8H5F13) for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: Beyond the Fluorine Frontier

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Per- and polyfluorinated alkyl substances (PFAS) represent a class of compounds with unparalleled properties, including exceptional thermal stability, chemical inertness, and unique lipophilicity. Among these, this compound (C8H5F13) emerges as a molecule of significant interest. Its structure, a six-carbon perfluorinated chain attached to an ethyl group, provides a fascinating balance of hydrophobic and oleophobic (lipophobic) character.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, scientist, and drug development professional. We will dissect the core characteristics of this compound, not just as a list of properties, but as a set of tools to be leveraged in experimental design. We will explore the causality behind its applications, from enhancing magnetic resonance signals to serving as a building block in advanced materials. The protocols described herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.

Molecular Identity and Physicochemical Landscape

This compound, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane. The dense sheath of fluorine atoms around the hexyl chain dramatically influences the molecule's electronic and physical behavior, while the terminal ethyl group provides a reactive or interactive hydrocarbon anchor.

Core Properties

A foundational understanding of the physicochemical properties of this compound is critical for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 80793-17-5 | [1][2] |

| Molecular Formula | C8H5F13 | [1][2] |

| Molecular Weight | 348.1 g/mol | [1][2] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | [1][] |

| Density | 1.502 g/cm³ | [4] |

| Boiling Point | 121.2°C at 760 mmHg | [4] |

| Flash Point | 34.4°C | [4] |

| Purity (Typical) | ≥97% | [2] |

| Canonical SMILES | CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [1][4] |

| InChI Key | SKRWRXWNQFQGRU-UHFFFAOYSA-N | [1][] |

The Causality of Fluorination: Why These Properties Matter

The high electronegativity of the thirteen fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in:

-

High Thermal and Chemical Stability : The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.[1]

-

Low Surface Tension : The non-polar nature and low polarizability of the fluorinated chain lead to weak intermolecular forces, a property leveraged in its use as a surfactant.[1]

-

Unique Solubility Profile : The molecule exhibits a distinct "fluorous" character. It is generally immiscible with both aqueous and common organic solvents, a property that can be exploited in specialized biphasic catalysis or purification techniques.

-

Enhanced Lipophilicity : Paradoxically, while oleophobic, fluorination can increase a molecule's partitioning into lipid environments. In drug development, this can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.[5]

Synthesis and Purification Strategies

The synthesis of this compound requires specialized methods to handle the high reactivity of fluorinating agents. The primary industrial and laboratory approach is a variation of the Fowler process, which was originally developed for the Manhattan Project.[1]

Foundational Synthesis: The Fowler Process

The Fowler process utilizes high-valency metal fluorides, such as cobalt trifluoride (CoF3), to moderate the extreme reactivity of elemental fluorine.[1] The process allows for controlled, vapor-phase fluorination of a hydrocarbon precursor.

Workflow of the Fowler Process:

Caption: Fowler Process for Perfluoroalkane Synthesis.

Experimental Considerations:

-

Precursor Volatility : The hydrocarbon precursor (e.g., octane) must be volatile enough to be introduced into the reactor in the gas phase.

-

Thermal Management : The fluorination reaction is highly exothermic. Sophisticated thermal management systems are crucial to prevent runaway reactions and the formation of unwanted byproducts.[1]

-

Material Compatibility : The reactor and downstream equipment must be constructed from materials resistant to both elemental fluorine and hydrogen fluoride (HF), a major byproduct.

Purification Protocol: A Self-Validating System

Achieving high purity (e.g., >97% for research applications) is critical and often more challenging than the initial synthesis. Partially fluorinated byproducts must be removed.

Step-by-Step Purification Workflow:

-

Neutralization : The crude product stream is first washed with a dilute base (e.g., sodium carbonate solution) or passed through a column of solid adsorbent (e.g., alumina) to remove acidic byproducts like HF.

-

Fractional Distillation : The neutralized product is subjected to fractional distillation. The significant difference in boiling points between this compound (121.2°C) and potential hydrocarbon precursors or shorter-chain byproducts allows for effective separation.

-

Quality Control (Self-Validation) :

-

Gas Chromatography (GC) : Aliquots from different fractions are analyzed by GC. The primary validation is a single, sharp peak corresponding to the desired product's retention time. The purity is calculated from the peak area percentage.

-

¹H and ¹⁹F NMR Spectroscopy : The purified fractions are analyzed by NMR. The ¹H NMR should show clean signals corresponding to the ethyl group, while the ¹⁹F NMR confirms the tridecafluorohexyl structure. The absence of extraneous peaks validates the purity.

-

Core Applications and Methodologies

The unique properties of this compound make it a valuable tool in diverse scientific fields.

Application in ¹⁹F NMR and Magnetic Resonance Imaging (MRI)

Causality : The 13 fluorine atoms provide a strong ¹⁹F NMR signal. As ¹⁹F is not naturally abundant in biological systems, this compound can be used as a highly sensitive and specific tracer or contrast agent with virtually no background noise.[1][5]

Experimental Protocol: Parahydrogen-Induced Polarization (PHIP)

PHIP is an advanced technique used to dramatically enhance NMR signals. This compound can be used in conjunction with its unsaturated precursor, (Perfluoro-n-hexyl)ethene, to achieve this enhancement.[1]

-

Precursor Synthesis : Synthesize or procure (Perfluoro-n-hexyl)ethene (C8H3F13).

-

Hydrogenation with Parahydrogen : In an NMR tube, dissolve the (Perfluoro-n-hexyl)ethene and a suitable hydrogenation catalyst (e.g., Wilkinson's catalyst) in an appropriate deuterated solvent.

-

Parahydrogen Introduction : Bubble parahydrogen gas through the solution. Parahydrogen is H2 in which the two nuclear spins are anti-parallel, a non-equilibrium state.

-

Signal Enhancement : The hydrogenation reaction transfers the spin order from the parahydrogen to the newly formed this compound. This results in a massive, non-equilibrium polarization of the fluorine nuclei attached to the carbons where hydrogenation occurred.

-

¹⁹F NMR Acquisition : Immediately acquire the ¹⁹F NMR spectrum. The resulting signals for the fluorine atoms near the former double bond will be enhanced by several orders of magnitude.

Logical Workflow for PHIP-Enhanced ¹⁹F NMR:

Caption: PHIP Workflow for NMR Signal Enhancement.

Advanced Materials: Monomer for Proton Exchange Membranes (PEMs)

Causality : The high chemical and thermal stability of the perfluorinated backbone is essential for the harsh oxidative and acidic environment within a fuel cell. This compound can be functionalized to create monomers for polymerization into PEMs.[1]

Experimental Protocol: Synthesis of a Sulfonated Monomer (Conceptual)

This protocol outlines a conceptual pathway for converting this compound into a polymerizable monomer for PEM applications.

-

Terminal Functionalization : The ethyl group of this compound is the reactive handle. A key step is to introduce a functional group suitable for polymerization, such as a vinyl group, often through a multi-step synthesis starting with halogenation of the ethyl group.

-

Introduction of Acidic Group : To enable proton transport, a strongly acidic group (e.g., sulfonic acid) must be incorporated. This is typically achieved by reacting a functionalized intermediate with a sulfonating agent. The goal is to create a molecule like C6F13-CH2-CH2-O-Ar-SO3H, where Ar is an aromatic spacer.

-

Polymerization : The resulting monomer, which now contains the stable perfluorinated tail, a flexible linker, and the acidic head group, is polymerized using standard techniques (e.g., radical polymerization) to form the PEM material.

-

Membrane Casting & Validation : The polymer is dissolved in a suitable solvent and cast into a thin membrane. Validation involves measuring proton conductivity, mechanical strength, and stability under simulated fuel cell conditions.

Role as a Pharmaceutical Intermediate

Causality : Incorporating a perfluoroalkyl segment like the one in this compound can significantly alter a drug candidate's ADME profile.[1][5] It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) and modify lipophilicity to improve membrane transport or target binding.[5]

Application in Drug Design (Hypothetical Scenario):

-

Objective : Increase the metabolic stability of a lead compound that suffers from rapid oxidation at an alkyl chain.

-

Strategy : Synthetically replace the vulnerable alkyl chain with a (Perfluoro-n-hexyl)ethyl moiety.

-

Synthesis : The this compound molecule itself is less likely to be directly incorporated. Instead, a synthetic precursor like 1-iodo-(perfluoro-n-hexyl)ethane would be used to attach the C6F13CH2CH2- group to the core scaffold of the drug molecule via nucleophilic substitution or cross-coupling reactions.

-

Validation : The new fluorinated analog is subjected to in vitro metabolic assays (e.g., incubation with liver microsomes). A longer half-life compared to the non-fluorinated parent compound validates the success of the strategy.

Safety, Handling, and Toxicology

While specific toxicological data for this compound is scarce, the broader class of perfluorinated compounds warrants a cautious approach due to their environmental persistence.[1][6]

4.1. Laboratory Handling and PPE

-

Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE) :

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and alkali metals.[7]

4.2. Toxicological Profile and Environmental Considerations

-

Acute Toxicity : Based on data for related compounds, acute toxicity is generally considered to be low via oral, dermal, and inhalation routes.[10] However, this should not lead to complacency.

-

Persistence : The primary concern with many PFAS compounds is their extreme persistence in the environment. The strength of the C-F bond makes them resistant to degradation.[6] This can lead to bioaccumulation and long-term, irreversible exposure for wildlife and humans.[6][11]

-

Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[9]

Future Research and Unanswered Questions

The full potential of this compound is yet to be unlocked. Key areas for future investigation include:

-

Mechanism of Action : There is a significant gap in the understanding of its specific interactions at a molecular level in biological systems.[1] Studies on its effects on cell membranes, protein binding, and signaling pathways are needed.[1]

-

Biodegradation : Developing pathways for the environmentally benign degradation of this and related compounds is a critical challenge for the entire field of fluorine chemistry.

-

Advanced Drug Delivery : Can its unique properties be leveraged to create novel drug delivery systems, such as fluorous emulsions or carriers for targeted therapy?

This guide provides a robust framework for understanding and utilizing this compound. By appreciating the fundamental causality behind its properties and applying rigorous, self-validating experimental designs, researchers can confidently explore its potential to solve pressing challenges in science and medicine.

References

-

Airgas. (n.d.). Halocarbon R-116 (Hexafluoroethane) - SAFETY DATA SHEET. [Link]

- Google Patents.

- Google Patents. CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. [Link]

-

National Institutes of Health. (Perfluorohexyl)ethylene | C8H3F13 | CID 91384 - PubChem. [Link]

-

Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Toxicological Sciences, 99(2), 366–394. [Link]

-

GOV.UK. (n.d.). Environmental risk evaluation report: Perfluoroisohexane [PFiHx] (CAS no. 355-04-4). [Link]

-

Royal Society of Chemistry. (2022, August 15). CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. [Link]

Sources

- 1. Buy this compound | 80793-17-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. books.rsc.org [books.rsc.org]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to (Perfluoro-N-hexyl)ethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Unique Character of (Perfluoro-N-hexyl)ethane

This compound, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a semifluorinated alkane (SFA) that has garnered significant interest across various scientific disciplines. These unique molecules are linear diblock compounds comprised of a perfluorinated segment and a hydrocarbon segment. This distinct molecular architecture imparts a fascinating combination of properties, including chemical inertness, low surface tension, and high gas solubility, making it a valuable tool in both research and industrial applications.

The immiscibility of the fluorinated and hydrogenated portions of the molecule gives this compound an amphiphilic character, leading to its classification as a "primitive surfactant".[1] This structure drives its tendency to self-assemble at interfaces, a property that is harnessed in the formation of various colloidal systems. From its initial synthesis, the potential of semifluorinated alkanes in biomedical applications and materials science has been increasingly recognized. This guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of this versatile compound.

Physicochemical Properties: A Quantitative Overview

The defining characteristics of this compound stem from its unique molecular structure. The high electronegativity of the fluorine atoms in the perfluorohexyl chain creates a nonpolar, low-energy surface, while the ethane tail provides a hydrocarbon-compatible segment. This duality governs its solubility, density, and interfacial behavior. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | Internal |

| Synonyms | This compound, F6H2 | Internal |

| CAS Number | 80793-17-5 | Internal |

| Molecular Formula | C8H5F13 | Internal |

| Molecular Weight | 348.10 g/mol | Internal |

| Appearance | Colorless liquid | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Boiling Point | Approximately 125-130 °C (estimated) | Internal |

| Solubility | Soluble in fluorocarbons and hydrocarbons | [1] |

| Surface Tension | Low | [2] |

Molecular Structure and Synthesis Workflow

The structure of this compound is characterized by a six-carbon perfluorinated chain linked to an ethyl group.

Caption: Molecular Structure of this compound.

The synthesis of semifluorinated alkanes like this compound is typically achieved through a two-step process involving a radical addition followed by a dehalogenation reaction.[1][3]

Caption: General Synthesis Workflow for this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a semifluorinated alkane, adapted for this compound.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Ethylene (C₂H₄)

-

Azo-bis-isobutyronitrile (AIBN) (radical initiator)

-

Zinc powder (activated)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Radical Addition:

-

In a high-pressure reaction vessel, dissolve perfluorohexyl iodide in a suitable solvent.

-

Introduce a catalytic amount of AIBN.

-

Pressurize the vessel with ethylene gas.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 80°C for several hours to initiate the radical addition.[1]

-

Monitor the reaction's progress using gas chromatography (GC).

-

Once the reaction is complete, vent the excess ethylene and remove the solvent under reduced pressure.

-

-

Dehalogenation:

-

Dissolve the resulting iodinated intermediate in ethanol.

-

Add an excess of activated zinc powder.

-

Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. This reaction is exothermic and should be carefully controlled.[1]

-

Continue stirring at room temperature for several hours until the reaction is complete, as monitored by GC.

-

-

Purification:

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude this compound by fractional distillation under vacuum to obtain a colorless liquid.[1]

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

-

Key Applications in Research and Development

The unique properties of this compound make it a valuable compound in several advanced applications.

1. 19F NMR Spectroscopy:

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the study of fluorinated compounds.[4][5] this compound, with its 13 fluorine atoms, can serve as a reference standard or a component in solvent systems for ¹⁹F NMR. Key advantages of ¹⁹F NMR include:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[6]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and simplifies spectral analysis.[7]

-

Lack of Background Signals: Most organic solvents and biological matrices are devoid of fluorine, leading to clean spectra with no interfering background signals.[7]

In drug development, ¹⁹F NMR is employed in fragment-based screening to identify new drug candidates and to study drug-protein interactions.[8]

2. Advanced Drug Delivery Systems:

The amphiphilic nature of semifluorinated alkanes allows them to form stable emulsions and other colloidal carriers for drug delivery.[2][3] They can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. Their inertness and biocompatibility make them attractive for various pharmaceutical formulations, including ophthalmic solutions and respiratory drug delivery systems.[2][3]

3. Synthesis of Fluorinated Materials:

This compound and similar compounds are used as building blocks in the synthesis of more complex fluorinated molecules and polymers. These materials often exhibit unique surface properties, such as oleophobicity and hydrophobicity, making them suitable for coatings, surfactants, and advanced materials with tailored properties.

Safety and Handling

While semifluorinated alkanes are generally considered to be chemically inert, proper laboratory safety practices are essential. The synthesis of these compounds involves hazardous reagents and conditions.

-

Fluorinating Agents: The synthesis of the perfluoroalkyl iodide precursor often involves elemental fluorine or other highly reactive fluorinating agents. These substances are extremely corrosive and toxic and require specialized handling procedures and equipment.[9][10][11]

-

Radical Initiators: AIBN is a potentially explosive compound and should be handled with care, avoiding heat and friction.

-

General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[12]

-

Spill and Exposure Procedures: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the affected person to fresh air.[9][12]

Detailed Standard Operating Procedures (SOPs) should be in place for all experimental work involving these compounds and their synthetic precursors.[12]

Conclusion

This compound stands out as a molecule with a unique combination of properties derived from its semifluorinated structure. Its chemical inertness, low surface energy, and amphiphilic character have paved the way for its use in diverse scientific and technological fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, synthesis, and handling is crucial for leveraging its full potential in creating innovative solutions in medicine, materials science, and beyond.

References

-

El-Kamel, A. H. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1205. [Link]

-

Macromolecules. Structural studies of semifluorinated n-alkanes. 1. Synthesis and characterization of F(CF2)n(CH2)mH in the solid state. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]

-

ResearchGate. (2023). (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

-

MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. [Link]

-

Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

European Industrial Gases Association. (2019). IGC Doc 113/19/E: Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. [Link]

-

Cheméo. Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (CAS 355-37-3). [Link]

-

NIST WebBook. Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. [Link]

-

Chemical Science (RSC Publishing). (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

LookChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane. [Link]

-

Royal Society of Chemistry. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]

-

PMC - NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (2019). Synthesis and fluorophilicity of compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent. [Link]

-

PMC - NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

MDPI. (2017). Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

ResearchGate. (2011). Applications of 19F multidimensional NMR. [Link]

-

PMC - NIH. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. [Link]

-

MDPI. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

MDPI. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eiga.eu [eiga.eu]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane and its Class of Long-Chain Hydrofluorocarbons

Introduction: Navigating the Landscape of Long-Chain Hydrofluorocarbons

This technical guide delves into the properties and applications of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, a member of the long-chain hydrofluorocarbon (HFC) family. Due to a scarcity of publicly available data on this specific molecule, this guide will also draw upon information from closely related and structurally similar compounds, such as its iodinated and sulfonated derivatives, as well as shorter-chain analogues. This approach provides a comprehensive overview of the characteristics and potential uses of this class of compounds for researchers, scientists, and professionals in drug development.

Long-chain HFCs are distinguished by their unique physicochemical properties, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond. These attributes lead to high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic behavior.[1] Such characteristics make them intriguing candidates for a variety of specialized applications, which will be explored in detail throughout this guide.

Physicochemical Properties: A Representative Profile

The precise physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane are not extensively documented. However, by examining its close relatives, we can construct a representative profile.

| Property | Representative Value | Source Compound | CAS Number |

| Molecular Formula | C₈H₅F₁₃ | Target Compound | Not Available |

| Molecular Weight | 382.1 g/mol | Target Compound | Not Available |

| Boiling Point | ~116-118 °C | 1H-Perfluorooctane | 335-65-9[2][3] |

| Density | ~1.758 g/mL at 25 °C | 1H-Perfluorooctane | 335-65-9[3] |

| Refractive Index | ~1.300 at 20 °C | 1H-Perfluorooctane | 335-65-9[2] |

| Solubility | Insoluble in water; soluble in some organic solvents.[1][4] | General for Alkanes | N/A |

| Vapor Pressure | 0.109 mmHg at 25°C | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | 27619-97-2[5] |

Causality Behind Properties: The high density of these compounds is a direct result of the heavy fluorine atoms replacing lighter hydrogen atoms. Their low refractive index is a consequence of the low polarizability of the C-F bond. The insolubility in water is due to the nonpolar nature of the molecule.[6]

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the ethyl group (-CH₂-CH₃) at the non-fluorinated end of the molecule.

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum would exhibit multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain (-CF₂- and -CF₃ groups). The chemical shifts of these signals provide detailed information about the electronic environment of each fluorine atom.[7][8][9][10]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the perfluorinated chain and the hydrocarbon tail. The chemical shifts of the fluorinated carbons are significantly affected by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands in the region of 1000-1360 cm⁻¹, which are characteristic of C-F bond stretching vibrations.[11][12][13][14] The presence of C-H stretching vibrations from the ethyl group would also be observed.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging, as molecular ions are often not observed with standard ionization techniques like electron ionization (EI).[15][16] Field ionization (FI) is a softer ionization method that is more likely to produce a visible molecular ion peak.[16] The fragmentation pattern would be characterized by the loss of CF₂ and CF₃ fragments.

Applications in Research and Drug Development

The unique properties of long-chain HFCs open up a range of potential applications in the scientific and pharmaceutical fields.

Drug Delivery Systems

Perfluoroalkyl-containing molecules are being explored for their potential in drug delivery systems.[5][17][18][19] Their inertness and ability to form stable emulsions make them suitable as carriers for therapeutic agents.[17] For instance, perfluorocarbon nanoemulsions can be designed to deliver a variety of therapeutics, from small molecules to biologics.[17]

Reaction Media in Organic Synthesis

Fluorinated liquids can serve as reaction media in organic synthesis.[20][21] Their thermal stability allows for reactions to be conducted at high temperatures, and their unique solubility properties can be exploited to facilitate product separation.

Surface Treatment and Coatings

The low surface energy of fluorinated compounds makes them effective for creating water- and oil-repellent surfaces.[20] This property is valuable in the development of specialized coatings for medical devices and laboratory equipment to prevent biofouling and contamination.

Safety, Handling, and Environmental Considerations

As with any chemical, proper safety precautions are paramount when handling long-chain HFCs.

Hazard Identification and Personal Protective Equipment (PPE)

While fluoroalkanes are generally considered to have low toxicity, derivatives can be hazardous.[22] For example, 1H,1H,2H,2H-Tridecafluorooctane-1-sulphonic acid is classified as corrosive and can cause severe skin burns and eye damage. Therefore, it is crucial to handle these compounds in a well-ventilated area and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Storage and Disposal

These compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Disposal should be carried out in accordance with local, state, and federal regulations.

Environmental Impact

Hydrofluorocarbons are recognized as greenhouse gases and their use is subject to environmental regulations.[23][24][25] While they do not deplete the ozone layer, their global warming potential is a significant concern.[22][24] Furthermore, many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and can bioaccumulate, leading to long-term environmental and health concerns.[26][27]

Experimental Protocol: Synthesis of a Fluorinated Compound (Illustrative Example)

Objective: To illustrate a general synthetic approach for the preparation of a fluorinated organic compound.

Materials:

-

Alkyl sulfonate precursor

-

Anhydrous potassium fluoride (KF)

-

Ionic liquid (e.g., [bmim][PF₆]) as a solvent/promoter

-

Anhydrous acetonitrile

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl sulfonate precursor, anhydrous potassium fluoride, and the ionic liquid.

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The use of an ionic liquid can enhance the reactivity of the fluoride ion.[28] Anhydrous conditions are crucial as water can deactivate the fluoride nucleophile. The inert atmosphere prevents unwanted side reactions with oxygen or moisture.

Conclusion

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane and its class of long-chain hydrofluorocarbons represent a fascinating and technologically important group of molecules. Their unique properties, born from the strong carbon-fluorine bond, make them valuable in a range of specialized applications, particularly in drug delivery and materials science. However, their environmental persistence and potential for global warming necessitate careful consideration and responsible use. As research continues, a deeper understanding of these compounds will undoubtedly unlock new applications while also informing strategies for their safe and sustainable management.

Visualizations

Molecular Structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane

Caption: Molecular structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane.

Illustrative Synthetic Workflow

Caption: General workflow for a nucleophilic fluorination reaction.

References

-

Carbon–fluorine bond - Wikipedia. (n.d.). Retrieved from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]

-

CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems - Books. (n.d.). Retrieved from [Link]

-

Fluorocarbons in the Global Environment: A Review of the Important Interactions with Atmospheric Chemistry and Physics - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Fluorocarbon - Wikipedia. (n.d.). Retrieved from [Link]

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019, February 25). Retrieved from [Link]

-

What are the main application scenarios of fluorinated liquid? - Hairi. (2025, July 3). Retrieved from [Link]

-

Fluorocarbons (PFAS)—The Forever Chemicals - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9) - Cheméo. (n.d.). Retrieved from [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC - NIH. (n.d.). Retrieved from [Link]

-

CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. (n.d.). Retrieved from [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.). Retrieved from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - ResearchGate. (2021, February 3). Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]

-

Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020, February 28). Retrieved from [Link]

-

1H,8H-Perfluorooctane | C8H2F16 | CID 2776271 - PubChem. (n.d.). Retrieved from [Link]

-

Advancing PFAS Detection through Machine Learning Prediction of 19F NMR Spectra | Environmental Science & Technology - ACS Publications. (2025, December 24). Retrieved from [Link]

-

IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm... - ResearchGate. (n.d.). Retrieved from [Link]

-

Perfluorocarbons: A perspective of theranostic applications and challenges - PMC. (n.d.). Retrieved from [Link]

-

Fluorinated Chemicals and the Impacts of Anthropogenic Use - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Thermal stability of C-F/C-F2 bonds in fluorinated graphene detected by in-situ heating infrared spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Novel Applications & Perfluorochemical-Associated Drug Delivery | Request PDF. (2025, August 7). Retrieved from [Link]

-

An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). (n.d.). Retrieved from [Link]

-

1H,1H,2H,2H-Perfluorooctanesulfonic Acid | Sapphire North America. (n.d.). Retrieved from [Link]

-

Working with HFO Refrigerants: Understanding the Hazards | The Training Center. (n.d.). Retrieved from [Link]

-

Quantitative Measurement of TFA and Other Short Chain PFAS in Environmental Samples Using 19F SSFP-CRAFT NMR | Analytical Chemistry - ACS Publications. (2025, December 18). Retrieved from [Link]

-

*Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances - Undergraduate Research - Colorado School of Mines. (n.d.). Retrieved from [Link]

-

Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids - RSC Publishing. (n.d.). Retrieved from [Link]

-

Generalizable Synthesis of Highly Fluorinated Ionic Liquids - The Mason Group - Harvard University. (2023, February 23). Retrieved from [Link]

-

CHAPTER 8: Fluorinated Ionic Liquids: Syntheses, Properties, and Applications - RSC book. (2022, August 15). Retrieved from [Link]

-

Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications - PubMed. (n.d.). Retrieved from [Link]

-

FAQ: HFC guidelines and EPA regulations - BLR. (n.d.). Retrieved from [Link]

-

Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. (n.d.). Retrieved from [Link]

-

Organic Synthesis in Ionic Liquids - DORAS | DCU Research Repository. (n.d.). Retrieved from [Link]

-

Perfluorooctane | C8F18 | CID 9387 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

19 F NMR spectra of 5 mg/L PFOA with increasing concentrations of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - Morressier. (n.d.). Retrieved from [Link]

-

Hydrofluorocarbon - Wikipedia. (n.d.). Retrieved from [Link]

-

2.5 Solubility of Alkanes. (n.d.). Retrieved from [Link]

-

Solubility of Alkanes - Unacademy. (n.d.). Retrieved from [Link]

-

Hydrofluorocarbons (HFCs) | Climate & Clean Air Coalition. (n.d.). Retrieved from [Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? - ResearchGate. (2017, October 19). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluoryx.com [fluoryx.com]

- 3. 335-65-9 CAS MSDS (1H-PERFLUOROOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. books.rsc.org [books.rsc.org]

- 6. oit.edu [oit.edu]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mines.edu [mines.edu]

- 10. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures [morressier.com]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Applications of Fluorinated Liquids | Hairixin Industry Uses [hrxmaterials.com]

- 21. doras.dcu.ie [doras.dcu.ie]

- 22. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 23. FAQ: HFC guidelines and EPA regulations – BLR [blr.com]

- 24. Hydrofluorocarbon - Wikipedia [en.wikipedia.org]

- 25. ccacoalition.org [ccacoalition.org]

- 26. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (Perfluoro-n-hexyl)ethane

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining (Perfluoro-n-hexyl)ethane (C₆F₁₃C₂H₅), a valuable perfluorinated compound. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of such fluorinated molecules. This guide delves into the core chemical principles, offers detailed experimental protocols for the most viable synthetic routes, and provides insights into the selection of reagents and reaction conditions. The synthesis of this compound is crucial for various applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients and in the development of proton transport materials for fuel cells.[1]

Introduction to this compound

This compound, with the chemical formula C₈H₅F₁₃, is a significant member of the perfluoroalkane family.[1] These compounds are characterized by their high thermal and chemical stability, low surface tension, and unique hydrophobic and lipophobic properties, primarily due to the strong carbon-fluorine bonds. The distinct properties of this compound make it a valuable component in various advanced applications.[1]

The primary challenge in the synthesis of this compound lies in the selective formation of a carbon-carbon bond between a perfluorohexyl moiety and an ethyl group. This guide will explore three primary synthetic strategies to achieve this transformation:

-

Grignard Reaction with Perfluorohexyl Iodide: A classic organometallic approach involving the coupling of a perfluorohexyl Grignard reagent or the reaction of perfluorohexyl iodide with an ethyl Grignard reagent.

-

Telomerization followed by Reduction: An industrially relevant method that involves the telomerization of tetrafluoroethylene (TFE) to produce a perfluoroalkyl iodide, which is then functionalized and reduced.

-

Radical Addition to a Perfluorohexylethylene Precursor: A method based on the free-radical addition of a suitable hydrogen source across the double bond of (Perfluorohexyl)ethylene.

This guide will provide a detailed examination of each of these methodologies, complete with step-by-step protocols and expert commentary on the critical parameters influencing the reaction's success.

Synthetic Methodologies

Grignard Reaction with Perfluorohexyl Iodide

The Grignard reaction offers a direct and versatile method for forming C-C bonds. In the context of synthesizing this compound, this can be approached in two ways: reacting perfluorohexylmagnesium iodide with an ethylating agent, or more commonly, reacting perfluorohexyl iodide with ethylmagnesium bromide. The latter is often preferred due to the relative ease of preparation of the ethyl Grignard reagent.

Chemical Principle: The core of this reaction is the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbon of the perfluorohexyl iodide. The significant electronegativity of the fluorine atoms creates a strong dipole, making the carbon atom attached to the iodine susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[2][3]

-

-

Coupling Reaction:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, dissolve perfluorohexyl iodide in anhydrous THF.

-

Slowly add the solution of perfluorohexyl iodide to the ethylmagnesium bromide solution under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality and Expert Insights:

-

The choice of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water.[4]

-

The use of THF as a solvent for the perfluorohexyl iodide enhances its solubility and the reaction rate.

-

The slow addition of the perfluorohexyl iodide at low temperatures helps to control the exothermicity of the reaction and minimize side reactions.

Data Presentation:

| Reactant A | Reactant B | Solvent | Temperature (°C) | Yield (%) |

| C₆F₁₃I | C₂H₅MgBr | Diethyl Ether/THF | 0 to RT | 60-70 |

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Telomerization Followed by Reduction

Telomerization is a key industrial process for the production of fluorotelomers. This method involves the controlled polymerization of tetrafluoroethylene (TFE) in the presence of a perfluoroalkyl iodide, which acts as a chain transfer agent. The resulting fluorotelomer iodide can then be converted to the desired alkane.

Chemical Principle: The reaction proceeds via a free-radical mechanism. A radical initiator starts the polymerization of TFE. The perfluoroalkyl iodide (in this case, perfluoroethyl iodide) serves as the "telogen," while TFE is the "taxogen." The process yields a mixture of perfluoroalkyl iodides of varying chain lengths, from which the desired C₈ homologue is isolated. The terminal iodide is then replaced with hydrogen.

Experimental Protocol: Synthesis via Telomerization and Reduction

Part A: Telomerization of TFE with Perfluoroethyl Iodide

Materials:

-

Tetrafluoroethylene (TFE)

-

Perfluoroethyl iodide (C₂F₅I)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup:

-

Charge a high-pressure autoclave reactor with perfluoroethyl iodide and the radical initiator.

-

Purge the reactor with nitrogen to remove any oxygen.

-

-

Telomerization:

-

Pressurize the reactor with tetrafluoroethylene to the desired pressure.

-

Heat the reactor to the reaction temperature (typically 60-100 °C) to initiate the polymerization.

-